Ethyl isocyanide

Descripción

Fundamental Significance within Organic and Inorganic Chemistry

Ethyl isocyanide, as a representative of the isocyanide class, holds considerable significance in both organic and inorganic chemistry due to its unique electronic structure and reactivity. The isocyano group is isoelectronic with carbon monoxide, yet it exhibits notable differences in its coordination properties. acs.org Isocyanides are versatile building blocks in organic synthesis and serve as ligands in coordination chemistry. vedantu.comrsc.org

The carbon atom of the isocyano group can exhibit carbene-like reactivity, allowing it to undergo α-addition reactions. thieme-connect.de This reactivity makes isocyanides, including this compound, valuable reagents in multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for creating complex molecules in a single step. acs.orgmdpi.com

In inorganic and organometallic chemistry, this compound functions as a ligand that can coordinate to metal centers. researchgate.net Similar to carbon monoxide, isocyanides are effective π-acceptors due to their π* LUMO, but they are generally better σ-donors. rsc.org This electronic property allows them to stabilize low-valent transition metal complexes. rsc.org The coordination of this compound to a metal can activate the isocyanide group, enabling further reactions. acs.orgresearchgate.net The study of metal-isocyanide complexes provides insights into bonding, electronic structure, and reactivity, with applications in catalysis and materials science. rsc.orguni-regensburg.de For example, nickel(II) compounds have been shown to be effective catalysts for the polymerization of isocyanides. ru.nl

Historical Trajectories and Milestones in Isocyanide Chemistry Relevant to this compound Studies

The history of isocyanide chemistry dates back to 1859 when the first isocyanide was synthesized. acs.orgresearchgate.net A significant early milestone was the reaction of silver cyanide with alkyl halides, which was the first method used to prepare isocyanides and was instrumental in their initial recognition in the mid-1860s. thieme-connect.de The discovery of the Ugi reaction in 1959 was a pivotal moment, establishing isocyanides as important reactive functional groups in organic and combinatorial chemistry. acs.org

Toxicological studies on this compound were conducted in the 1960s. vedantu.com The first natural isocyanide, xanthocillin, was discovered in 1950, revealing that this functional group is not just a laboratory curiosity but also exists in nature. acs.orgaakash.ac.in Over the years, hundreds of natural isocyanides have been isolated from various organisms. acs.orgresearchgate.net

The development of new synthetic methods, such as the dehydration of formamides, has made a wide range of isocyanides more accessible for research. nih.govwikipedia.org Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have been crucial in characterizing isocyanides and their metal complexes. vedantu.comresearchgate.netnih.gov Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm⁻¹. vedantu.com

Scope and Contemporary Directions of Academic Inquiry into this compound

Current academic research on this compound and other isocyanides is diverse and spans multiple fields. In organic synthesis, there is ongoing interest in developing new multicomponent reactions and utilizing isocyanides as building blocks for the synthesis of complex organic molecules, including heterocycles and natural products. mdpi.comaakash.ac.in The unique reactivity of the isocyanide group continues to be explored for novel chemical transformations. cymitquimica.com

In the realm of inorganic and organometallic chemistry, research is focused on the synthesis and characterization of novel metal-isocyanide complexes. uni-regensburg.de There is particular interest in their application in catalysis, including polymerization and bond activation reactions. rsc.orgru.nl The photoluminescent properties of metal-isocyanide complexes are also being investigated for applications in materials science, such as in phosphorescent compounds. rsc.org Bidentate isocyanide ligands are being explored as surrogates for carbon monoxide in creating novel metal complexes with specific geometries and electronic properties. uni-regensburg.de

Furthermore, the role of isocyanides in medicinal chemistry is an expanding area of study. acs.orgresearchgate.net The ability of the isocyano group to coordinate with metal ions in metalloproteins is being investigated. acs.orgresearchgate.net There is also research into the interstellar presence of isocyanides, with mthis compound having been detected in interstellar clouds, prompting searches for other simple isocyanides like this compound in space. acs.orgaanda.org Advanced computational methods are being employed to understand the electronic structure and predict the properties of isocyanides and their complexes. osti.gov

Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 55.08 | g/mol | cymitquimica.comchemeo.com |

| CAS Number | 624-79-3 | nist.govchemeo.com | |

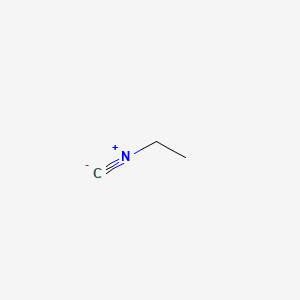

| Molecular Formula | C3H5N | nist.govchemeo.com | |

| Enthalpy of Isomerization to Ethyl Cyanide | -21.5 ± 1.0 | kcal/mol | cdnsciencepub.com |

| Enthalpy of Formation (gas) | 132.60 | kJ/mol | chemeo.com |

| Normal Boiling Point | 370.12 | K | chemeo.com |

| Ionization Energy | 11.20 ± 0.10 | eV | chemeo.com |

Spectroscopic Data of this compound

| Spectroscopy Type | Key Absorptions/Shifts | Reference |

| Infrared (IR) | Strong absorption in the range of 2165-2110 cm⁻¹ for the N≡C stretch. | vedantu.com |

| ¹³C NMR | The isocyanide carbon typically appears in the range of 156-170 ppm. | nih.govscripps.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

isocyanoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCWCZCOOFUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977959 | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Ethyl isocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-79-3 | |

| Record name | Ethane, isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocyanoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Preparative Routes for Ethyl Isocyanide

Dehydration Reactions for Isocyanide Formation

The dehydration of N-substituted formamides is a primary and widely utilized method for the synthesis of isocyanides. This transformation involves the removal of a water molecule from the formamide moiety to yield the corresponding isocyanide.

Mechanistic Investigations of Formamide Dehydration Processes

The generally accepted mechanism for the dehydration of formamides to isocyanides proceeds through the formation of an adduct between the formamide and the dehydrating agent. This is followed by a base-induced elimination. In the case of N-ethylformamide, the oxygen atom of the formyl group acts as a nucleophile, attacking the electrophilic center of the dehydrating agent. This initial step forms a reactive intermediate. Subsequently, a base, typically a tertiary amine like triethylamine or pyridine, facilitates a two-step elimination process to yield the final isocyanide product.

Exploration of Dehydrating Reagents and Catalytic Systems (e.g., POCl3, Triphosgene)

A variety of dehydrating agents have been employed for the conversion of N-ethylformamide to ethyl isocyanide. Phosphorus oxychloride (POCl3) and triphosgene, a safer solid substitute for the highly toxic phosgene gas, are among the most common and effective reagents.

Phosphorus Oxychloride (POCl3): In the presence of a base such as pyridine or triethylamine, POCl3 reacts with N-ethylformamide to produce this compound in high yields. The reaction is typically exothermic and often requires cooling to control the reaction rate and minimize side reactions.

Triphosgene (bis(trichloromethyl) carbonate): This reagent serves as a convenient alternative to phosgene. It reacts with N-ethylformamide, usually in the presence of a tertiary amine base, to afford this compound. Triphosgene is often preferred due to its solid nature, which makes it easier and safer to handle than gaseous phosgene.

Other Reagents: Besides POCl3 and triphosgene, other reagents such as p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like quinoline have also been utilized for this dehydration reaction.

| Dehydrating Agent | Typical Base | Key Characteristics |

| Phosphorus Oxychloride (POCl3) | Pyridine, Triethylamine | Highly effective, exothermic reaction. |

| Triphosgene | Triethylamine | Solid, safer alternative to phosgene. |

| p-Toluenesulfonyl Chloride (p-TsCl) | Quinoline | Milder reagent, suitable for specific applications. |

Optimization of Reaction Parameters for Enhanced Yields and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key factors that influence the outcome of the dehydration reaction include temperature, solvent, and the stoichiometry of the reagents.

Temperature: The dehydration reaction is often performed at reduced temperatures, typically around 0 °C, especially when using highly reactive dehydrating agents like POCl3. nih.gov This helps to control the exothermicity of the reaction and prevent the formation of byproducts.

Solvent: Dichloromethane (DCM) is a commonly used solvent for this reaction. However, studies have explored the use of more sustainable solvents and even solvent-free conditions.

Base: The choice and amount of base are critical. Tertiary amines like triethylamine are frequently used to neutralize the acidic byproducts formed during the reaction. A solvent-free approach using triethylamine as both the base and the solvent has been shown to produce high yields of isocyanides in a very short reaction time. nih.gov

Recent research has focused on developing protocols that offer both high efficiency and ease of purification. For instance, a method utilizing POCl3 in triethylamine at 0 °C allows for the synthesis of various isocyanides in excellent yields (often exceeding 95%) within minutes. nih.gov

| Parameter | Optimized Condition | Impact on Yield and Purity |

| Temperature | 0 °C | Controls exothermicity, minimizes byproducts. |

| Solvent | Dichloromethane or Solvent-free (Triethylamine) | Solvent-free conditions can lead to faster reactions and easier workup. |

| Base | Triethylamine (used in excess or as solvent) | Neutralizes acidic byproducts, drives the reaction to completion. |

Sustainable and Green Chemistry Approaches in Isocyanide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for isocyanide synthesis. This includes the use of less toxic reagents, minimizing waste, and employing safer solvents. The environmental impact of a chemical process can be assessed using metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product.

One sustainable approach involves the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent, which is considered less toxic than phosgene derivatives and POCl3. researchgate.netrsc.org Furthermore, replacing hazardous solvents like dichloromethane with greener alternatives or adopting solvent-free conditions significantly improves the sustainability of the process. nih.govrsc.org An innovative method reports the dehydration of N-formamides in water using micellar conditions, employing p-toluenesulfonyl chloride and sodium hydrogen carbonate, which presents a highly sustainable and safe route to aliphatic isocyanides. uniupo.it

Alternative and Emerging Synthetic Strategies for this compound and its Derivatives

While the dehydration of formamides is a robust method, alternative synthetic routes to this compound have also been established.

Reactions Involving Metal Cyanides and Alkyl Halides

A classic method for the synthesis of isocyanides is the reaction of an alkyl halide with a metal cyanide. The outcome of this reaction is highly dependent on the nature of the metal cyanide used.

When ethyl iodide is heated with silver cyanide (AgCN), the major product is this compound. brainly.inorgsyn.orgresearchgate.net This is because silver cyanide has a more covalent character, and the nucleophilic attack occurs through the nitrogen atom of the cyanide group. In contrast, reacting an ethyl halide with an ionic cyanide, such as potassium cyanide (KCN), predominantly yields ethyl cyanide (CH3CH2CN) due to the nucleophilic attack from the carbon atom of the cyanide ion. quora.com

This reaction, sometimes referred to as the Williamson isocyanide synthesis, provides a direct route to this compound from readily available starting materials. rsc.org

| Alkyl Halide | Metal Cyanide | Major Product |

| Ethyl Iodide | Silver Cyanide (AgCN) | This compound (C2H5NC) |

| Ethyl Bromide | Potassium Cyanide (KCN) | Ethyl Cyanide (C2H5CN) |

Novel One-Pot and Multicomponent Synthesis Protocols

Recent advancements in synthetic organic chemistry have led to the development of sophisticated one-pot and multicomponent reactions (MCRs) for the synthesis of this compound and its derivatives. These methods are prized for their efficiency, atom economy, and ability to construct complex molecules in a single operation from simple precursors.

One-pot methodologies circumvent the need for isolating intermediates, thereby saving time, reagents, and reducing waste. A notable one-pot synthesis involves the reaction of alcohols with trimethylsilyl cyanide and methanesulfonic acid. This is followed by a neutralization step with triethylamine and subsequent dehydration using tosyl chloride and pyridine to yield the corresponding isocyanides. organic-chemistry.org This approach is particularly effective for producing tertiary and benzylic isocyanides. organic-chemistry.org Another efficient protocol involves the dehydration of N-substituted formamides. A green chemistry approach utilizes phosphorus oxychloride with triethylamine as the solvent, allowing for the synthesis of isocyanides in high yields in under five minutes at 0 °C. mdpi.com This method is advantageous due to its speed, mild conditions, and minimal waste. mdpi.com

Isocyanides, including this compound, are pivotal reagents in multicomponent reactions, which combine three or more reactants in a single vessel to form a product that incorporates portions of all starting materials. The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs. mdpi.com

Ugi Four-Component Reaction (Ugi-4CR): This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The process begins with the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate to yield an α-acylamino amide. mdpi.com These reactions are often conducted in methanol (B129727) or 2,2,2-trifluoroethanol. mdpi.com

Passerini Three-Component Reaction: This reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The reaction is believed to proceed through a nitrilium intermediate formed from the electrophilic activation of the carbonyl group followed by a nucleophilic attack by the isocyanide. mdpi.com

These MCRs are highly valued for their ability to generate molecular diversity and have been applied to the synthesis of various heterocyclic compounds and complex molecular scaffolds. mdpi.comresearchgate.net For instance, a novel four-component reaction has been developed using 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols to efficiently prepare alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives. acs.org

The table below summarizes key aspects of these advanced synthetic protocols.

Interactive Data Table: Comparison of Modern Isocyanide Synthesis Methods

| Method Type | Key Reagents | Typical Products | Advantages |

|---|---|---|---|

| One-Pot from Alcohols | Trimethylsilyl cyanide, Methanesulfonic acid, Tosyl chloride | Tertiary and benzylic isocyanides | Avoids metallic reagents, good yields. organic-chemistry.org |

| One-Pot from Formamides | Phosphorus oxychloride, Triethylamine | Various functionalized isocyanides | Fast reaction time (<5 min), high purity, minimal waste. mdpi.com |

| Ugi Reaction (MCR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amides, Peptidomimetics | High atom economy, product diversity. mdpi.com |

| Passerini Reaction (MCR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amides | Forms highly functionalized scaffolds. mdpi.com |

Purity Assessment and Scalability Studies in this compound Preparation

The utility of synthetically prepared this compound is directly dependent on its purity. Therefore, robust analytical methods for purity assessment are critical. Common techniques include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. orgsyn.org For instance, ¹H NMR spectroscopy can be used to check for the presence of unreacted amine precursors, while GC analysis on a packed column can provide a more accurate quantitative measure of purity. orgsyn.org Infrared (IR) spectroscopy is also a valuable tool, where the completion of a reaction can be confirmed by the disappearance of the isonitrile stretch (around 2164 cm⁻¹) and the appearance of the product's characteristic peaks. nih.gov

The scalability of a synthetic route is a crucial factor for its practical application, particularly in industrial settings. Research has focused on developing methods that are not only efficient but also safe and scalable. A significant advancement is a protocol for dehydrating formamides that avoids aqueous workup. rsc.org This method has proven to be scalable over five orders of magnitude, from a 0.2 mmol scale in 96-well plates up to a 0.5 mol multigram scale. rsc.org

A specific study on scaling up the synthesis of benzyl isocyanide to a 100 mmol scale provides a practical example. The process involved using phosphorus oxychloride in dichloromethane (DCM) with triethylamine. The product was purified via column chromatography to yield a high purity product. rsc.org Similarly, the synthesis of a more complex phenylalanine methyl ester isocyanide was also successfully performed on a 100 mmol scale, yielding a product of high purity after chromatographic purification. rsc.org

The table below presents data from scalability studies on isocyanide synthesis.

Interactive Data Table: Scalability of Isocyanide Synthesis from Formamides

| Compound Synthesized | Scale | Yield | Purification Method |

|---|---|---|---|

| Benzyl Isocyanide | 100 mmol | 97% | Column Chromatography |

| Phenylalanine methyl ester isocyanide | 100 mmol | 87% | Column Chromatography |

Data sourced from Patil et al. (2020) rsc.org

Furthermore, the development of scalable routes for derivatives, such as the synthesis of D- and L-penicillamines from ethyl isocyanoacetate, highlights the industrial applicability of these protocols. An optimized process for this derivative was successfully demonstrated on a 100 g scale, emphasizing its robustness for large-scale production without the need for chromatographic purification. rsc.org These studies underscore the progress in transitioning this compound synthesis from laboratory-scale procedures to viable, large-scale industrial processes, with a focus on efficiency, safety, and minimal environmental impact. rsc.orgacs.org

Elucidation of Reaction Mechanisms and Chemical Transformations of Ethyl Isocyanide

Isomerization and Rearrangement Processes of Ethyl Isocyanide

The structural isomer of this compound is ethyl cyanide. The transformation between these two forms can occur through various processes, including thermal and photochemical methods.

This compound can isomerize to the more stable ethyl cyanide when heated. aanda.org This unimolecular reaction has been the subject of kinetic and thermodynamic investigations to understand its rate and energy changes.

Kinetic Studies:

The rate of the thermal isomerization of this compound to ethyl cyanide follows first-order kinetics. researchgate.net The rate constants have been determined at different temperatures, allowing for the calculation of the activation energy (Ea), which is a crucial parameter indicating the energy barrier that must be overcome for the reaction to occur. One study determined the activation energy for this isomerization to be 38.36 ± 0.32 kcal mol⁻¹. researchgate.net

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, have also been investigated. For the related isomerization of mthis compound catalyzed by methyl radicals, the Arrhenius parameters were determined to be E = 7.8 ± 0.3 kcal/mole and A = 10¹².¹⁵ mole⁻¹ cc s⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net While not specific to the purely thermal isomerization of this compound, this provides insight into radical-involved pathways.

Thermodynamic Studies:

The isomerization of this compound to ethyl cyanide is an exothermic process, meaning it releases heat. The enthalpy of isomerization for this compound has been measured to be -21.5 ± 1.0 kcal mol⁻¹. researchgate.net The standard enthalpy of formation for gaseous this compound is 132.6 kJ/mol. nist.gov The greater stability of the cyanide isomer is a key driving force for this rearrangement. aanda.org

Interactive Data Table: Kinetic Parameters for the Isomerization of this compound

| Temperature (°C) | Rate Constant (s⁻¹) |

| 193.6 | (7.600 ± 0.026) × 10⁻⁵ |

| 200.0 | (1.329 ± 0.032) × 10⁻⁴ |

| 210.3 | (3.170 ± 0.052) × 10⁻⁴ |

| Data sourced from a study using HeI photoelectron spectroscopy. researchgate.net |

The isomerization of this compound can be catalyzed by free radicals. Studies have shown that methyl radicals, produced from the thermal decomposition of di-tert-butyl peroxide, can induce the isomerization to ethyl cyanide at temperatures around 100 °C in the gas phase. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The proposed mechanism involves the addition of the incoming radical to the divalent carbon atom of the isocyanide group. This is followed by the expulsion of the radical that was originally attached to the nitrogen atom. cdnsciencepub.comcdnsciencepub.comresearchgate.net This process proceeds via an exchange mechanism rather than a purely intramolecular rearrangement. cdnsciencepub.com The reaction is highly efficient, and at high isocyanide concentrations, almost all the initiator radicals lead to an isomerization event. cdnsciencepub.com

In contrast to thermal isomerization which favors the formation of ethyl cyanide, photochemical studies have shown that the reverse rearrangement from ethyl cyanide to this compound can occur upon irradiation. aanda.orgresearchgate.net This process is of interest in various fields, including astrochemistry, as it suggests a potential pathway for the formation of isocyanides in the interstellar medium where nitriles are abundant. aanda.orgresearchgate.net

The driving force for photochemical rearrangements is the absorption of light, which excites the molecule to a higher electronic state. In this excited state, the potential energy surface can be significantly different from the ground state, allowing for reaction pathways that are not favorable under thermal conditions. The specific products formed during photolysis can depend on the wavelength of the light used. For instance, studies on ethyl cyanide in a cryogenic matrix have identified this compound as a photoproduct upon VUV irradiation. rsc.orgresearchgate.net

Multicomponent Reaction (MCR) Chemistry of Isocyanides

Isocyanides, including this compound, are valuable reagents in multicomponent reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, is key to their utility in MCRs. organic-chemistry.orgresearchgate.netnih.gov

The Ugi reaction is a four-component reaction (4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. slideshare.netnumberanalytics.comwikipedia.org This reaction is known for its high atom economy and rapid reaction times, often being complete within minutes at room temperature. slideshare.netwikipedia.org

Mechanism of the Ugi Reaction:

The generally accepted mechanism for the Ugi reaction proceeds through the following steps: numberanalytics.comwikipedia.orgnih.gov

Imine Formation: The aldehyde or ketone reacts with the amine to form an imine. numberanalytics.comnih.gov

Protonation: The imine is protonated by the carboxylic acid to form an iminium ion. mdpi.com

Nucleophilic Attack by Isocyanide: The isocyanide adds its terminal carbon atom to the electrophilic iminium ion, forming a nitrilium ion intermediate. numberanalytics.comwikipedia.orgnih.gov

Second Nucleophilic Attack: The carboxylate anion then attacks the nitrilium ion. numberanalytics.comwikipedia.org

Mumm Rearrangement: The final step is an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which yields the stable bis-amide product. numberanalytics.comwikipedia.org This final, irreversible step is what drives the entire reaction sequence to completion. wikipedia.org

The Ugi reaction is highly versatile and has been widely used in the creation of chemical libraries for drug discovery. slideshare.netwikipedia.org

The Passerini reaction, first described in 1921, is a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, which together form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com It is one of the oldest and most fundamental isocyanide-based MCRs. wikipedia.orgnih.gov

Mechanism of the Passerini Reaction:

The mechanism of the Passerini reaction is thought to depend on the solvent used. wikipedia.org

Concerted Mechanism (in aprotic solvents): In non-polar, aprotic solvents and at high reactant concentrations, the reaction is believed to proceed through a concerted, non-ionic pathway. wikipedia.orgorganic-chemistry.orgnih.gov Hydrogen bonding plays a critical role, forming a cyclic transition state from the interaction of the carboxylic acid and the carbonyl compound. organic-chemistry.orgnih.gov This cluster then reacts with the isocyanide in a single trimolecular step involving a sequence of nucleophilic additions. wikipedia.orgnih.gov The reaction proceeds through an imidate intermediate which then undergoes a Mumm rearrangement to give the final product. wikipedia.orgnumberanalytics.com

Ionic Mechanism (in polar solvents): In polar solvents like methanol (B129727) or water, an ionic mechanism is proposed. wikipedia.org The carbonyl compound is first protonated by the carboxylic acid. The isocyanide then acts as a nucleophile, attacking the protonated carbonyl to form a nitrilium ion intermediate. wikipedia.org This is followed by the addition of the carboxylate anion and subsequent acyl group transfer to yield the α-acyloxy amide product. wikipedia.org

The driving force for the Passerini reaction is the oxidation of the divalent isocyanide carbon to a more stable tetravalent carbon in the final amide product. organic-chemistry.org

Radical Reactions and Functionalization of the Isocyanide Moiety

The isocyanide group serves as an excellent radical acceptor, enabling a variety of transformations for C-C and C-heteroatom bond formation. The addition of a radical to the terminal carbon of this compound generates an imidoyl radical, a key intermediate that can be trapped in various ways to yield functionalized products. beilstein-journals.orgscripps.edu

Systematic studies on the addition of heteroatom radicals to isocyanides have revealed a powerful method for creating nitrogen-containing molecules with diverse heteroatom functionalities. doaj.orgnih.govbeilstein-journals.org These reactions typically proceed via a radical chain mechanism where a heteroatom radical (E•) adds to the isocyanide (RNC) to form an imidoyl radical (RN=C•-E), which is then trapped. beilstein-journals.org

Research has explored the addition of radicals from various groups of the periodic table:

Group 16 (S, Se, Te): Thiyl (RS•), selenyl (RSe•), and telluryl (RTe•) radicals readily add to isocyanides. For instance, the photoinduced reaction of diphenyl disulfide ((PhS)₂) with aliphatic isocyanides yields dithiolation products. beilstein-journals.org Similarly, intermolecular cascade reactions involving the addition of diselenides and an electron-deficient acetylene (B1199291) to an isocyanide have been reported to produce sequential addition products. beilstein-journals.org

Group 15 (P): Phosphorus-centered radicals, such as those derived from diphenylphosphine (B32561) oxide (Ph₂P(O)H), add to isocyanides to generate phosphorus-containing imidoyl radicals. beilstein-journals.org

Group 14 (Si, Ge, Sn): Silyl, germyl, and stannyl (B1234572) radicals can add to isocyanides, although these reactions can be sensitive to steric hindrance due to the substituents on the heteroatom. beilstein-journals.org

Group 13 (B): While less common in radical pathways, isocyanides are known to insert into B-H and B-B bonds, often through ionic mechanisms involving Lewis acid-base complex formation. beilstein-journals.org

The following table summarizes representative findings in the addition of heteroatom radicals to isocyanides.

| Heteroatom Source | Radical Species | Isocyanide Type | Reaction Conditions | Product Type | Ref. |

| Diphenyl disulfide | PhS• | Aliphatic | Photoirradiation | Dithioimidate | beilstein-journals.org |

| Diphenyl diselenide | PhSe• | Ethyl propiolate, Isocyanide | Photoirradiation | α,β-Unsaturated imine | nih.gov |

| Diphenylphosphine oxide | Ph₂P(O)• | General | Radical initiator | Phosphorylated imine | beilstein-journals.org |

| Tris(trimethylsilyl)silane | (Me₃Si)₃Si• | General | Radical initiator | Silylated imine | beilstein-journals.org |

Intramolecular radical cyclization initiated by the addition of a radical to an isocyanide is a powerful strategy for synthesizing nitrogen-containing heterocycles. rsc.org In this approach, the imidoyl radical generated in situ attacks an appended functional group, such as an aryl or alkenyl moiety, within the same molecule. beilstein-journals.org

Key examples of this strategy include:

Phenanthridine (B189435) Synthesis: The reaction of 2-isocyanobiaryls with radical initiators (e.g., AIBN) or through photoredox catalysis generates an imidoyl radical that undergoes intramolecular cyclization onto the adjacent aryl ring. beilstein-journals.orgmdpi.com Subsequent aromatization yields phenanthridine derivatives. This method has been used to synthesize 6-acyl phenanthridines by employing acyl radicals. mdpi.com

Indole Synthesis: 2-Alkenylphenyl isocyanides can undergo a photoinduced intramolecular radical cascade cyclization with organic disulfides. rsc.org A thiyl radical adds to the isocyanide, and the resulting imidoyl radical cyclizes via a 5-exo-trig pathway onto the alkenyl group, ultimately forming bis-thiolated indoles. rsc.org

Quinoline Synthesis: Photoirradiation of o-ethynylaryl isocyanides in the presence of diphenyl ditelluride can lead to bistellurated quinolines through an aza-Bergman type electrocyclization. beilstein-journals.orgmdpi.com

These cyclization reactions demonstrate the synthetic utility of the isocyanide group as a linchpin in radical cascades for building complex molecular architectures. rsc.org

Controlling selectivity is crucial for the synthetic utility of radical reactions involving isocyanides. Both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs on a functional group) are important considerations.

Regioselectivity: In intramolecular cyclizations, the regiochemical outcome is often governed by Baldwin's rules, with kinetically favored pathways dominating. For instance, the radical cyclization of 2-alkenylphenyl isocyanides proceeds via a 5-exo cyclization to form five-membered rings, which is generally favored over a 6-endo pathway. beilstein-journals.org In contrast, when an ortho-alkynyl isocyanide is used, a 6-membered ring can be formed selectively through an aza-Bergmann cyclization. beilstein-journals.org The regioselectivity of radical attack on heterocumulenes like isothiocyanates has also been studied, showing that aryl radicals preferentially attack the C=S bond. rsc.org

Chemoselectivity: The selectivity of a radical for a particular type of C-H bond (e.g., primary vs. secondary vs. tertiary) depends on the reactivity of the radical. masterorganicchemistry.com Highly reactive radicals are less selective, while more stable, less reactive radicals exhibit greater selectivity. masterorganicchemistry.com In the context of isocyanide chemistry, this principle can be applied to control the initiation step of a radical cascade. For example, in the synthesis of 6-acyl phenanthridines from 2-isocyanobiaryls and oxime esters, the acyl radical generated adds selectively to the isocyanide over other potential reaction sites. mdpi.com Careful choice of reaction conditions, such as the radical initiator, solvent, and temperature, is essential for achieving high selectivity in these transformations. organic-chemistry.orgresearchgate.net

Nucleophilic and Electrophilic Activation of the Isocyanide Carbon

The reactivity of the isocyanide carbon can be enhanced through activation strategies that render it more nucleophilic or more electrophilic, thereby expanding its synthetic applications beyond classical MCRs. rsc.orgrsc.org

Nucleophilic Activation: While the isocyanide carbon has a lone pair, it is generally considered a mild nucleophile. rsc.org Its nucleophilicity can be significantly enhanced, a concept known as nucleophilic activation. One prominent strategy involves the use of N-heterocyclic carbenes (NHCs).

NHC Catalysis: An NHC can act as a potent nucleophile, attacking the isocyanide carbon to form a transient, highly basic imidoyl-azolium intermediate. rsc.orgrsc.org This intermediate is sufficiently basic to deprotonate a weakly acidic substrate, such as a ketone, generating an enolate. The enolate then attacks the now electrophilic imine-azolium species, leading to C-C bond formation. rsc.org This catalytic cycle demonstrates the transformation of the isocyanide into a highly reactive intermediate capable of activating other substrates. rsc.orgrsc.org

Electrophilic Activation: Conversely, the electrophilicity of the isocyanide carbon can be increased to facilitate attack by external nucleophiles. This is typically achieved by coordinating the isocyanide to an electrophilic species, such as a metal cation or a proton.

Metal-Catalyzed Activation: Coordination of a Lewis acidic metal center (e.g., Ag(I), Cu(I), Pd(II)) to the isocyanide carbon withdraws electron density, making the α-protons more acidic. mdpi.combeilstein-journals.org This allows for easy deprotonation by a weak base, generating an α-metallo-isocyanide that is a strong nucleophile. This principle is exploited in the Schöllkopf and Van Leusen imidazole (B134444) syntheses. beilstein-journals.org

Protic Acid Activation: In the presence of strong acids, the isocyanide carbon can be protonated to form a nitrilium ion. This highly electrophilic intermediate is readily attacked by nucleophiles. This mode of activation is central to the Passerini and Ugi reactions, where the initial electrophilic species is a protonated carbonyl or imine, which then adds to the isocyanide. beilstein-journals.orgencyclopedia.pub

These activation strategies fundamentally alter the intrinsic reactivity of the isocyanide group, enabling a broader range of chemical transformations. rsc.orgmdpi.com

Reactions with Oxygen and Nitrogen Nucleophiles (e.g., Alcohols, Amines)

This compound undergoes reactions with oxygen and nitrogen nucleophiles, such as alcohols and amines, though these reactions can require forcing conditions like high pressure. The isocyanide carbon, while formally divalent, can be attacked by nucleophiles.

Research conducted at high pressures (8500 atmospheres) and a temperature of 125°C has shown that this compound reacts with methanol and ethanol (B145695). acs.org In these reactions, two molecules of this compound react with two molecules of the alcohol. acs.org This leads to the formation of complex products, for which a formamidine (B1211174) structure has been proposed. acs.org For instance, the reaction with ethanol yields a product identified as N,N'-diethyl-2,2-diethoxyethanimidamide. acs.org A similar reaction occurs with ethyl mercaptan, a sulfur nucleophile, yielding N,N'-diethyl-2,2-bis(ethylthio)ethanimidamide. acs.org A proposed mechanism involves the initial base-catalyzed attack of an alkoxide ion on the isocyanide carbon to form a formimido ester intermediate. acs.org This intermediate is then believed to be more susceptible to further nucleophilic attack than the starting isocyanide, leading to the final formamidine product. acs.org

The following table summarizes the products formed from the high-pressure reaction of this compound with various nucleophiles. acs.org

| Reactant (Nucleophile) | Product |

| Methanol | N,N'-diethyl-2,2-dimethoxyethanimidamide |

| Ethanol | N,N'-diethyl-2,2-diethoxyethanimidamide |

| Ethyl Mercaptan | N,N'-diethyl-2,2-bis(ethylthio)ethanimidamide |

The addition of nitrogen nucleophiles, such as amines, to isocyanides is a fundamental reaction. mdpi.com The general mechanism is a stepwise associative process rather than a concerted one. mdpi.com It involves the nucleophilic attack of the amine on the isocyanide carbon, followed by proton transfer steps to yield the final product. mdpi.com In the context of multicomponent reactions, the nucleophilic attack of an amine on an isocyanide is a key step in the synthesis of more complex molecules. nih.gov

Interactions with Electrophilic Carbonyl Compounds

This compound readily participates in reactions with electrophilic carbonyl compounds, most notably in isocyanide-based multicomponent reactions (IMCRs) like the Passerini and Ugi reactions. beilstein-journals.org In these reactions, the isocyanide carbon atom demonstrates its dual electronic character, acting as both a nucleophile and an electrophile. beilstein-journals.org

The Passerini reaction is a three-component reaction involving an isocyanide (like this compound), a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. beilstein-journals.org The generally accepted mechanism begins with the interaction between the carbonyl compound and the carboxylic acid. beilstein-journals.org This is followed by the α-addition of the isocyanide to the electrophilic carbonyl carbon and the nucleophilic oxygen of the carboxylic acid. beilstein-journals.org This forms an intermediate which then undergoes a subsequent rearrangement to yield the final α-acyloxy amide product. beilstein-journals.org

The Ugi reaction is a four-component reaction that combines an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a dipeptide-like or bis-amide product. nih.govbeilstein-journals.org The mechanism typically starts with the formation of an imine from the amine and the carbonyl compound. nih.gov The isocyanide then attacks the electrophilic imine carbon, generating a highly reactive nitrilium ion intermediate. nih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the stable bis-amide product. nih.gov The use of this compound in these reactions allows for the efficient construction of complex molecular scaffolds from simple starting materials.

Additions to Coordinated Isocyanide Ligands in Metal Complexes

When this compound acts as a ligand in a metal complex, its reactivity is significantly altered. The coordination to a metal center generally enhances the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack.

Studies on palladium(II) complexes, such as cis-[PdCl₂(CNR)₂], have demonstrated the selective nucleophilic oxygenation of the coordinated isocyanide ligand. acs.org The reaction of these palladium-isocyanide complexes with ketonitrones results in the transfer of an oxygen atom to the isocyanide carbon. acs.org This process yields imine-isocyanide complexes in excellent yields (90-94%). acs.org Theoretical calculations suggest that for ketonitrones, the mechanism can proceed either through a direct oxygen atom transfer or via a cycloaddition/splitting pathway. acs.org This transformation highlights how coordination to a metal can facilitate reactions that are not typical for the free isocyanide, enabling the synthesis of novel organometallic compounds. acs.org The general principle is that nucleophilic addition to the carbon atom of a metal-bound isocyanide is a common reaction pathway. mdpi.com

Redox Chemistry of the Isocyanide Functional Group

The isocyanide functional group in this compound can undergo both reduction and oxidation, although its redox behavior is distinct.

One of the most characteristic reactions of isocyanides is their hydrolysis in the presence of aqueous acid. wikipedia.org This reaction results in the formation of a primary amine and formic acid. doubtnut.com For this compound, acidic hydrolysis yields ethylamine (B1201723) and methanoic acid (formic acid). doubtnut.comvedantu.com This process can be considered a reductive cleavage of the nitrogen-carbon bond and oxidation at the carbon atom. The reaction is often used to destroy the potent odors associated with volatile isocyanides. wikipedia.org Under some conditions, the hydrolysis can also yield N-alkylformamides; for instance, the conversion of this compound to N-ethylformamide has been observed. acs.orgwikipedia.org

Coordination Chemistry of Ethyl Isocyanide with Transition Metals

Ligand Characteristics and Electronic Properties of Isocyanides

Sigma-Donation and Pi-Acceptance Capabilities of the Isocyanide Ligand

Isocyanides, including ethyl isocyanide, are isoelectronic with carbon monoxide (CO) and exhibit analogous bonding behavior with transition metals. The bonding involves a sigma-donation from the lone pair of electrons on the isocyanide carbon atom to an empty metal d-orbital. Simultaneously, there is pi-backbonding , where filled metal d-orbitals donate electron density into the empty π* antibonding orbitals of the isocyanide ligand rsc.orgwikipedia.orgresearchgate.netdigimat.in. This dual donation-backdonation mechanism strengthens the metal-carbon bond and influences the electronic structure of the complex. The ethyl group (Et) on the isocyanide can subtly affect these properties compared to other alkyl or aryl substituents, influencing both steric and electronic factors wikipedia.orgnih.gov.

Comparative Ligand Field Analysis with Carbon Monoxide

Both this compound and carbon monoxide are considered strong field ligands, capable of inducing significant splitting in the d-orbitals of transition metals dtic.milquora.com. However, subtle differences exist in their ligand field strengths and electronic properties. Generally, isocyanides are considered stronger sigma donors than CO, while CO is often a stronger pi-acceptor wikipedia.orgresearchgate.netdigimat.inquora.com. The neutral nature of CO contributes to less electron-electron repulsion within the metal complex compared to the anionic character that can be associated with isocyanides due to the R-N=C structure quora.com.

The IR stretching frequencies (νC≡N) of isocyanide complexes are diagnostic of the metal-ligand interaction. A shift to higher energy (blue-shift) compared to the free ligand typically indicates stronger sigma donation, while a shift to lower energy (red-shift) suggests increased pi-backbonding. While isocyanides can exhibit positive νC≡N shifts even when acting as pi-acceptors, the magnitude of these shifts is influenced by the balance of sigma-donation and pi-acceptance researchgate.netnih.govacs.org. For instance, the νC≡N band for free this compound is around 2110-2165 cm-1 wikipedia.orgrsc.org, and upon coordination, this value can shift. For example, in some copper complexes, the ν(Cu–C≡N) band shifts to higher energy upon terminal binding, reflecting enhanced sigma donation acs.org.

Investigation of Terminal and Bridging Coordination Modes of Isocyanides

Isocyanides, including this compound, can coordinate to metal centers in two primary modes: terminal and bridging rsc.orgwikipedia.orgresearchgate.netwikipedia.org.

Terminal Coordination: In this mode, the isocyanide ligand binds to a single metal atom through its carbon atom (M-C≡N-R). This is the most common mode of coordination, analogous to terminal CO ligands rsc.orgwikipedia.org.

Bridging Coordination: Isocyanides can also bridge two metal centers (M-C≡N-M'). This bridging mode typically involves bent geometries, unlike the linear M-C≡N unit in terminal coordination wikipedia.orgresearchgate.netwikipedia.org. Bridging isocyanides often exhibit a red-shift in their C≡N stretching frequency compared to terminal isocyanides. This red-shift is attributed to the population of the isocyanide π* orbitals by electron density from the d-orbitals of two metal centers, leading to significant bond weakening acs.orgresearchgate.netarxiv.org. This interaction is well-established for bridging CO ligands as well acs.orgresearchgate.net.

Synthesis, Structure, and Reactivity of Transition Metal Isocyanide Complexes

Nickel(II) Isocyanide Complexes in Catalysis and Polymerization

Nickel(II) complexes featuring isocyanide ligands, including those with this compound, have been explored for their catalytic activity, particularly in olefin polymerization acs.orgresearchgate.netresearchgate.netcapes.gov.br. Nickel(II) isocyanide complexes of the general formula NiBr2(CNAr)2 (where Ar represents an aryl group) have shown activity in the polymerization of ethylene (B1197577) when activated by methylaluminoxane (B55162) (MAO) acs.orgresearchgate.netcapes.gov.br.

The catalytic performance, including activity and the molecular weight of the resulting polyethylene (B3416737), is highly sensitive to the substituents on the aryl group of the isocyanide ligand acs.orgresearchgate.netcapes.gov.br. For instance, complexes with 2,6-disubstituted phenylisocyanides tend to produce high molecular weight polyethylene (Mv > 106), whereas those with 2-substituted phenylisocyanides yield lower molecular weight polymers (Mw = 103–104) acs.orgresearchgate.netcapes.gov.br. The use of alkyl isocyanides or certain aryl substituents can inhibit polymerization acs.org. These observations suggest that the ligand design plays a crucial role in controlling the catalytic process, potentially involving single-site catalysts acs.org.

Furthermore, isocyanide complexes can be involved in the polymerization of isocyanides themselves. For example, nickel(II) compounds can catalyze the polymerization of isocyanides, with the mechanism often involving the formation of nickel-carbene complexes as intermediates researchgate.netru.nl.

Copper, Silver, and Mercury Isocyanide Systems

Copper, silver, and mercury form a variety of isocyanide complexes, exhibiting diverse coordination modes and structural motifs.

Copper(I) and Silver(I) Systems: Copper and silver readily form complexes with isocyanides. For example, copper(I) complexes with isocyanides and pseudohalides (SCN-, OCN-, N3-) have been synthesized, with OCN- and N3- ligands sometimes adopting unexpected bridging coordination modes researchgate.net. In copper(I) systems, isocyanides can coordinate terminally or bridge two copper centers, with bridging leading to a red-shift in the ν(Cu–C≡N) frequency due to increased π-back-donation acs.org. Silver complexes with isocyanides have also been studied, with structures showing coordination numbers and geometries influenced by the ancillary ligands nsf.govnist.govresearchgate.net. For instance, silver(I) complexes with tert-butyl isocyanide and fluorinated poly(pyridyl)borate ligands have been characterized, showing M-N and M-CN bond distances that reflect the electronic properties of the ligands and the metal center nsf.gov.

Mercury Systems: Mercury can also form isocyanide complexes, often exhibiting interesting interactions with other metal centers. For example, mercury(II) halides can react with transition metal complexes to form heterometallic species where mercury acts as a ligand, sometimes in bent configurations mdpi.com. While direct synthesis of simple mercury(II) this compound complexes is less commonly detailed in the provided snippets, mercury's propensity to form complexes with soft donor ligands like isocyanides is well-established.

Diiron and Other Iron-Based Isocyanide Complexes

Iron complexes, particularly diiron systems, have garnered significant attention for their unique reactivity patterns with isocyanides. The [Fe2Cp2(CO)4] scaffold, for instance, serves as a versatile platform for synthesizing various organometallic architectures, leveraging metal-metal cooperativity and the earth-abundant nature of iron. Studies have shown that diiron complexes can effectively assist and promote classic isocyanide transformations, compensating for iron's generally lower activity compared to other transition metals.

One notable reaction involves the insertion of isocyanides into metal-carbon or metal-hydrogen bonds within diiron complexes. For example, the reaction of diiron complexes with this compound can lead to the formation of bridging iminoacyl or formimidoyl complexes, depending on the specific iron precursor and reaction conditions. mdpi.com The insertion of this compound into an Fe–H bond in diiron complexes has been observed, yielding bridging formimidoyl complexes. mdpi.comresearcher.life These reactions are consistent with similar insertions into metal μ-H bonds seen in other dinuclear complexes, providing unique synthetic routes to bridging ligands. mdpi.com The coordination mode of the isocyanide ligand—whether terminal or bridging—can be influenced by the structure of the diiron precursor and the reaction pathway, with terminal coordination often favored for longer alkyl chains. researchgate.net

Table 1: Representative Diiron Complexes with Isocyanide Ligands

| Diiron Precursor | Isocyanide Ligand | Reaction Type | Product Type | Coordination Mode | Reference |

| [Fe2Cp2(CO)4] | This compound | Insertion | Bridging Iminoacyl/Formimidoyl | Terminal/Bridging | mdpi.comresearchgate.net |

| [Fe2(μ-H)(μ-PCy2)(CO)4(μ-CO)(dppm)] | This compound | Insertion into Fe–H | Bridging Formimidoyl | Bridging | mdpi.com |

| [Fe2Mes4] | tert-Butyl Isocyanide | Insertion into Fe–C | Bridging Iminoacyl | Bridging | mdpi.com |

Complexes with Other Transition Metals (e.g., Pd, Pt, Nb)

This compound also forms stable complexes with other transition metals, notably palladium and platinum. These complexes often exhibit structural similarities to their metal carbonyl counterparts, reflecting the analogous coordination properties of isocyanides and carbon monoxide, though isocyanides are generally stronger Lewis bases and weaker π-acceptors than CO. wikipedia.org

Palladium(II) and platinum(II) complexes with isocyanide ligands, including those derived from this compound, are generally more stable than their nitrile analogues, facilitating their isolation and study. researchgate.net Research has explored the formation of cocrystals involving palladium(II) and platinum(II) isocyanide complexes, revealing interesting noncovalent interactions, such as bifurcated iodine···(metal–iodide) contacts. jyu.fi Computational studies on these interactions have indicated that in platinum complexes, the Pt atoms can act as weak nucleophiles, while in palladium complexes, the interactions can be quasimetallophilic. jyu.fi The electronic structure and coordination bond nature in these complexes are crucial for understanding their reactivity. researchgate.net While specific examples involving niobium (Nb) complexes with this compound are less prominently detailed in the reviewed literature, general studies on Nb-isocyanide chemistry exist within broader organometallic contexts. umich.edu

Catalytic Applications of Metal-Isocyanide Complexes

Metal complexes featuring isocyanide ligands, including those with this compound, play significant roles in various catalytic processes, from polymer synthesis to fine chemical production.

Role in Olefin Metathesis Deactivation and Ruthenium Scavenging

In the field of olefin metathesis, particularly when employing ruthenium-based catalysts, residual metal contamination in the final product is a common challenge, especially in pharmaceutical applications where stringent purity requirements exist. Isocyanides have emerged as highly effective "scavengers" for removing these trace metal residues. apeiron-synthesis.comrsc.orgresearchgate.netnih.gov

Isocyanide-based scavengers can efficiently bind to residual ruthenium species, facilitating their removal from reaction mixtures. Protocols often involve treating the post-reaction mixture with an isocyanide scavenger, followed by acid treatment and simple filtration, to achieve very low ruthenium contamination levels, often below 5 ppm. apeiron-synthesis.comrsc.orgnih.gov This method is scalable and cost-effective, offering a sustainable approach to purifying olefin metathesis products. rsc.orgresearchgate.net The efficiency of these scavengers in complex matrices or with challenging substrates highlights their utility in modern synthetic workflows. apeiron-synthesis.comnih.gov

Table 2: Isocyanide Scavengers in Olefin Metathesis Purification

| Scavenger Type | Metal to Scavenge | Typical Residual Level (ppm) | Method of Removal | Reference |

| Isocyanide-based | Ruthenium (Ru) | < 5 - 10 | Filtration | apeiron-synthesis.comrsc.orgnih.gov |

| Amine-containing Isocyanides | Ruthenium (Ru) | < 5 | Filtration | apeiron-synthesis.com |

Polymerization Catalysis and Oligomerization Processes

Isocyanides are well-known monomers for polymerization and oligomerization reactions, often catalyzed by transition metal complexes. Nickel(II) complexes, in particular, have demonstrated high efficacy in the oligomerization of isocyanides, including this compound. acs.orgacs.org Studies have shown that nickel(II) catalysts, when appropriately ligated (e.g., with bipyridine, phenanthroline, or carboxylate ligands), can yield high molecular weight poly(isocyanides) with good yields. acs.orgacs.org

While nickel(II) is a prominent catalyst, other transition metals such as cobalt(II), palladium(II), copper(II), and platinum(II) have also been investigated for the oligomerization of this compound. acs.org Research indicates that nickel(II) compounds generally lead to the highest yields and allow for milder reaction conditions compared to some other metal catalysts, such as palladium(II), which can be slower and more difficult to reduce. acs.org The choice of ligand in nickel(II) complexes is critical for controlling catalytic activity and the properties of the resulting polymers. acs.orgacs.org Beyond isocyanides, late transition metal complexes, including nickel(II), palladium(II), and iron, are extensively studied for olefin polymerization and oligomerization, with catalyst design focusing on suppressing chain transfer to promote high molecular weight polymer formation. d-nb.info

Table 3: Transition Metal Catalysts for Isocyanide Oligomerization/Polymerization

| Metal Catalyst | Monomer Tested | Reported Efficacy / Yields | Key Ligand Types (Examples) | Reference(s) |

| Nickel(II) | This compound | High yield, milder conditions | Bipyridine, Phenanthroline, ODA, TDA, IDA | acs.orgacs.org |

| Nickel(II) | Cyclohexyl Isocyanide | High yield (up to 94%) | Bipyridine, Phenanthroline, ODA, TDA, IDA | acs.orgacs.org |

| Palladium(II) | This compound | Slower, harder to reduce | N/A | acs.org |

| Cobalt(II) | This compound | Lower yield than Ni(II) | N/A | acs.org |

| Platinum(II) | This compound | Tested, less effective than Ni(II) | N/A | acs.org |

Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

This compound serves as a valuable C1 synthon and nitrogen source in metal-mediated reactions that construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Its reactivity with transition metal complexes enables diverse synthetic transformations.

In C-C bond formation, this compound can participate in insertion reactions into metal-carbon bonds, similar to its behavior in diiron complexes. mdpi.comacs.org For instance, insertion into Fe-alkyl bonds can yield iminoacyls. acs.org Furthermore, isocyanides can engage in coupling reactions with other molecular fragments. Iron complexes supported by pincer ligands bearing olefins have shown utility in promoting C(sp2)-C(sp2) bond formation through the coupling of alkynes and isocyanides to the internal olefin of the ligand. This process is proposed to occur via oxidative coupling, followed by β-hydride elimination and reductive elimination. chemrxiv.org Isocyanides have also been implicated in radical reactions with heteroatom radicals, leading to addition and cyclization processes that form nitrogen-containing molecules, thereby facilitating C-heteroatom bond formation. researchgate.net For example, isocyanides can react with difluoroalkyl radicals, undergoing tandem addition and cyclization/oxidation to yield substituted phenanthridines, demonstrating their role in forming complex cyclic structures. mdpi.com Transition metal catalysis is broadly applied to form C-heteroatom bonds, and while specific examples directly involving this compound in C-O, C-N, or C-S bond formation are not extensively detailed in the provided snippets, the general principles of metal-mediated C-heteroatom bond formation are well-established. nih.gov

Compound List:

this compound

Advanced Spectroscopic Characterization and Structural Investigations of Ethyl Isocyanide

Rotational and Microwave Spectroscopy for Molecular Structure and Dynamics

Microwave spectroscopy, by probing the pure rotational transitions of molecules in the gas phase, offers unparalleled precision in determining molecular structures and dynamics. For ethyl isocyanide, these studies have focused on deriving fundamental spectroscopic parameters, understanding internal molecular motions, and elucidating details of nuclear quadrupole coupling.

Determination of Spectroscopic Parameters and Rotational Constants

The analysis of the microwave spectrum of this compound has yielded precise rotational constants, which are crucial for defining its three-dimensional structure. Studies have reported the ground state rotational constants for this compound. For example, one investigation determined the rotational constants to be A = 27,739.8 MHz, B = 5117.4 MHz, and C = 4662.0 MHz researchgate.net. Another study provided slightly different values: A = 27,663.30 MHz, B = 4714.14 MHz, and C = 4235.14 MHz, along with centrifugal distortion constants like DJ = 0.0035 MHz and DJK = -0.0496 MHz aip.org. These parameters are essential for calculating the molecule's inertial moments and, consequently, its bond lengths and angles. The dipole moment has also been determined, with values around 4.01 to 4.02 D, indicating a significant polarity aip.orgaip.org.

Analysis of Internal Rotation and Torsional Barriers

The presence of the ethyl group (CH₃CH₂-) attached to the isocyanide moiety introduces the possibility of internal rotation. The methyl group can rotate relative to the rest of the molecule, and the energy required to overcome the rotational barrier (torsional barrier) provides insight into the steric and electronic interactions within the molecule. Research has investigated the barrier to internal rotation of the methyl group in this compound. One study calculated this barrier to be approximately 3650 cal/mole aip.org, while another reported a value of 3050 ± 75 cal/mole annualreviews.org. These values are comparable to those found for ethyl cyanide, suggesting similar torsional potentials for both isomers aip.organnualreviews.org.

Hyperfine Coupling and Quadrupole Moment Determinations

The nitrogen atom (¹⁴N) in the isocyanide group possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction leads to hyperfine splitting in the rotational spectra, providing valuable information about the electronic environment around the nitrogen atom. Studies have measured these hyperfine splittings to determine the ¹⁴N quadrupole coupling constants. For this compound, an upper limit on the quadrupole coupling constants was determined to be 0.5 MHz aip.org. Another study reported hyperfine splittings leading to a value of -3.3 MHz for the quadrupole coupling of the ¹⁴N nucleus along the a-axis aip.org. These measurements help refine the understanding of the electronic distribution and bonding within the isocyanide functional group.

Vibrational Spectroscopy (Infrared and Raman) of Isocyanides

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of molecules, providing information about functional groups and molecular structure. For this compound, these methods are particularly useful for identifying the characteristic isocyanide stretching frequency and for investigating phenomena like Fermi resonance.

Assignment and Interpretation of Isocyanide Stretching Frequencies

The isocyanide functional group (-N≡C) exhibits a characteristic stretching vibration, typically observed in the infrared spectrum in the region of 2100-2200 cm⁻¹. Studies on alkyl isocyanides, including this compound, have identified this stretching frequency. When bound to proteins like myoglobin (B1173299), the isocyanide stretching frequencies for this compound are observed at approximately 2065 and 2106 cm⁻¹, which are red-shifted compared to the free molecule nih.gov. For free this compound, the N≡C stretching frequency is reported to be around 2187 cm⁻¹ in water nih.gov. In the context of complexation with trialkylaluminum, the C≡N stretch of isocyanides, including this compound, shows an increase in frequency upon coordination, typically by 58–91 cm⁻¹, indicating coordination through the nitrogen atom as a σ donor acs.orgfigshare.com.

Fermi Resonance Phenomena in Vibrational Spectra

Fermi resonance occurs when a fundamental vibrational mode has a similar energy to an overtone or a combination band, leading to a mixing of these states and observable splitting or shifting of the spectral bands. For isocyanides, Fermi resonance has been noted as a factor that can complicate the interpretation of their vibrational spectra. For instance, in some isocyanide derivatives, Fermi resonance has been implicated in the appearance of multiple peaks in the spectral region of the N≡C stretch nih.govresearchgate.netnih.gov. While specific detailed studies on Fermi resonance in the free this compound molecule are less common in the provided snippets, the phenomenon is acknowledged in the broader context of isocyanide vibrational spectroscopy, suggesting that such interactions might be present and contribute to spectral complexity under certain conditions researchgate.netnih.gov.

Compound List:

this compound (CH₃CH₂NC)

Ethyl Cyanide (CH₃CH₂CN)

Mthis compound (CH₃NC)

Vinyl Isocyanide (H₂C=CH–NC)

Ethynyl Isocyanide (HC≡C–NC)

Allyl Isocyanide

tert-Butyl Isocyanide

2,6-dimethylphenylisocyanide

Silaisocyanoacetylene (HCCNSi)

Silaisocyanodiacetylene (HC₄NSi)

Silaisocyanogen (NCNSi)

Isocyanates

Ethyl Isocyanate (CH₃CH₂NCO)

Methyl Isocyanate (CH₃NCO)

Carbon Dioxide (CO₂)

Carbon Monoxide (CO)

Ammonia (NH₃)

Methane (CH₄)

Nitrogen Oxide (NO)

Sulfur Dioxide (SO₂)

Propargyl Alcohol

Propargyl Amine

Bromoacetylene

Isothiazole

1,2,4-Oxadiazole

Pyridazine

Cyclohexanone

Pentafluorobenzonitrile

Pentafluorobenzene

F₂C=CFCl

H₂C=CFCl

Nitriles

Cyanides

Isocyanides

Thiocyanates

Selenocyanates

Azides

Carbodiimide

Isothiocyanate

Ketene

Ketenimine

Allene

Trialkylaluminum

Tri-tert-butylgallium

Glutathione

Myoglobin (Mb)

Hemoglobins (Hb)

Protoheme

Ferric Model Heme (Hm)

Ferrous Model Heme (Hm)

N-ethylformamide

Theoretical and Computational Chemistry Approaches to Ethyl Isocyanide Systems

Quantum Chemical Investigations and Electronic Structure Calculations

Quantum chemical methods form the bedrock of modern theoretical chemistry, enabling detailed analyses of molecular structures, energies, and electronic distributions. For ethyl isocyanide, these techniques are instrumental in mapping potential energy surfaces, understanding reaction kinetics, and predicting spectroscopic signatures.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating reaction mechanisms. Studies have utilized DFT to explore decomposition pathways and identify reaction products. For instance, DFT calculations, specifically employing the B3LYP/cc-pVTZ basis set, have been used for the identification and spectral assignment of photoproducts, including this compound and its isomers, arising from the photolysis of ethyl cyanide science.govdokumen.pubresearchgate.net. These calculations help in understanding how molecules fragment and rearrange under specific conditions. Furthermore, DFT methods are employed to calculate reaction energies and barrier heights, which are critical parameters for determining reaction rates and feasibility researchgate.net. The evaluation of various DFT functionals, such as M06-2X, against benchmark calculations has been performed to identify the most accurate methods for predicting these key energetic parameters researchgate.net. DFT has also been applied to study the mechanisms of unimolecular dissociation reactions, providing insights into the transition states and energy barriers involved researchgate.netcolab.wsresearchgate.net.

| DFT Functional | Basis Set | Application | Reference Snippet |

| B3LYP | cc-pVTZ | Photoproduct identification and spectral assignment (e.g., this compound from ethyl cyanide photolysis) | science.govdokumen.pubresearchgate.net |

| M06-2X | jun-cc-pVTZ | Calculation of reaction energies and barrier heights; evaluation against benchmarks | researchgate.net |

| APFD | 6-31G(d) | Optimization of geometries for reaction pathways, calculation of reaction energies and barrier heights | researchgate.netresearchgate.net |

| ωB97XD | 6-31G(d) | Optimization of geometries for reaction pathways, calculation of reaction energies and barrier heights | researchgate.netresearchgate.net |

Ab Initio Studies of Molecular Properties and Reactivity

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, offer a high level of accuracy for studying molecular properties and reactivity. These methods have been employed to determine relative energies of various isomers on potential energy surfaces, thereby mapping out stable molecular configurations and their energetic relationships acs.org. For example, calculations at the QCISD(T)/6-31G(d,p) and UQCISD(T)/UMP2 levels of theory have been used to study the [C₃,H₅,N]•⁺ potential energy surface, identifying stable species and their relative stabilities acs.org. Such studies are crucial for understanding isomerizations and fragmentation pathways of molecules related to this compound. Ab initio calculations are also used to predict properties of other molecules, providing a fundamental understanding that can be extrapolated to related systems researchgate.net.

| Ab Initio Method | Basis Set | Application | Reference Snippet |

| QCISD(T) | 6-31G(d,p) | Calculation of total and relative energies for isomers on a PES | acs.org |

| UQCISD(T)/UMP2 | 6-31G(d,p) | Calculation of total and relative energies for isomers on a PES | acs.org |

| CCSD(T)/CBS | MP2/CBS | Calculation of interaction energies for molecular complexes | researchgate.net |

Potential Energy Surface Mapping and Transition State Analysis

The construction and analysis of Potential Energy Surfaces (PES) are fundamental to understanding chemical reaction dynamics. Computational studies involving this compound and related systems frequently involve mapping PES to identify reaction pathways, intermediates, and transition states researchgate.netresearchgate.netacs.org. Transition state analysis allows for the characterization of the highest energy points along a reaction coordinate, providing critical information about activation energies and reaction rates researchgate.netcolab.wsresearchgate.netacs.org. Techniques such as variational transition state theory (VTST) and conventional transition state theory (CTST), often incorporating tunneling corrections (e.g., small-curvature tunneling, multi-dimensional tunneling), are used to calculate high-pressure limit rate constants over a range of temperatures researchgate.netresearchgate.net. These analyses are vital for predicting the kinetics of reactions involving this compound, such as decomposition or isomerization processes colab.ws.

| System Studied | Method | Analysis Type | Key Findings / Application | Reference Snippet |

| [C₃,H₅,N]•⁺ isomers | Ab initio (QCISD(T)/UMP2) | PES mapping, Transition State | Identification of stable isomers, energy barriers between them (up to 300 kJ/mol) | acs.org |

| Propylene Glycol Ethyl Ether (PGEE) dissociation | DFT (APFD/6-31G(d)), (ωB97XD/6-31G(d)) | PES mapping, Transition State | Identification of nineteen reaction pathways, calculation of kinetic and thermodynamic parameters, concerted transition states | researchgate.netresearchgate.net |

| Decomposition pathways of this compound | DFT | PES mapping, Transition State | Elucidation of decomposition pathways, identification of transition states | colab.ws |

Molecular Dynamics Simulations for Kinetic and Mechanistic Studies

Molecular Dynamics (MD) simulations offer a powerful approach to study the temporal evolution of molecular systems, providing insights into kinetics and mechanisms by tracking atomic movements over time.

Reactive Quantum-Mechanical Molecular Dynamics for Complex Reaction Pathways

While specific studies detailing "Reactive Quantum-Mechanical Molecular Dynamics" (often QM/MM MD) for this compound were not directly found in the provided snippets, general molecular dynamics simulations are recognized for their utility in kinetic and mechanistic studies science.govresearchgate.net. MD simulations can be employed to explore free energy landscapes and map out competing reaction channels, such as elimination and substitution reactions science.gov. By simulating the movement of atoms and molecules over time, MD can reveal dynamic processes that govern reaction rates and pathways. Such simulations can also be used to understand the stability and interactions of molecules in different environments, which is relevant for understanding reaction mechanisms in complex systems researchgate.net.

Computational Modeling of Spectroscopic Data and Molecular Interactions

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data, aiding in the identification and characterization of molecules. For this compound, computational modeling has been used to assign spectra and predict vibrational frequencies.

DFT calculations, particularly using the B3LYP/cc-pVTZ basis set, have been instrumental in identifying this compound and related species as photoproducts and assigning their spectral features science.govdokumen.pubresearchgate.net. Furthermore, computational methods are used to calculate specific spectroscopic parameters, such as the νCN stretching band strength, which is important for quantitative spectroscopic analysis and astronomical observations science.govscience.govscience.govscience.gov. Beyond vibrational spectroscopy, computational modeling can also shed light on molecular interactions, such as hydrogen bonding and electrostatic interactions, which influence molecular behavior and reactivity, even in complex biological systems researchgate.net. Understanding these interactions can provide a broader context for the chemical behavior of isocyanides.

| Property Modeled | Method | Application | Reference Snippet |